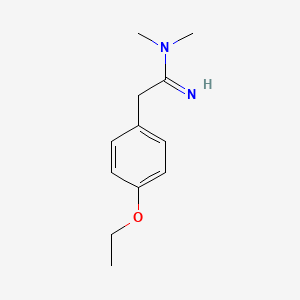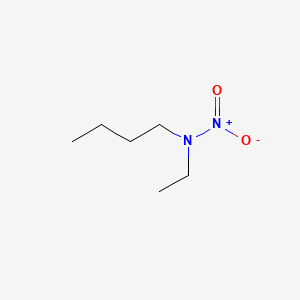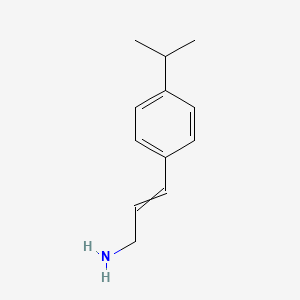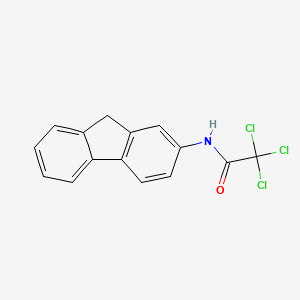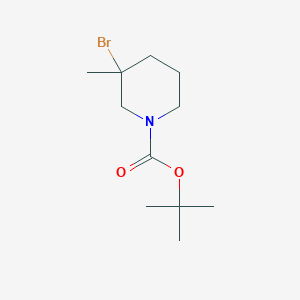
tert-Butyl 3-bromo-3-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-3-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-bromo-3-methylpiperidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the bromination of tert-butyl 3-methylpiperidine-1-carboxylate using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-bromo-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form tert-butyl 3-methylpiperidine-1-carboxylate.
Oxidation Reactions: Oxidation can lead to the formation of corresponding ketones or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include tert-butyl 3-azido-3-methylpiperidine-1-carboxylate, tert-butyl 3-thio-3-methylpiperidine-1-carboxylate, and tert-butyl 3-alkoxy-3-methylpiperidine-1-carboxylate.
Reduction Reactions: The major product is tert-butyl 3-methylpiperidine-1-carboxylate.
Oxidation Reactions: Products include tert-butyl 3-oxo-3-methylpiperidine-1-carboxylate and tert-butyl 3-formyl-3-methylpiperidine-1-carboxylate.
Scientific Research Applications
tert-Butyl 3-bromo-3-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. This property makes it useful in the synthesis of various biologically active molecules. The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s ability to interact with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-methylpiperidine-1-carboxylate
- tert-Butyl 3-azido-3-methylpiperidine-1-carboxylate
- tert-Butyl 3-thio-3-methylpiperidine-1-carboxylate
- tert-Butyl 3-alkoxy-3-methylpiperidine-1-carboxylate
Uniqueness
tert-Butyl 3-bromo-3-methylpiperidine-1-carboxylate is unique due to the presence of the bromine atom, which makes it highly reactive in substitution reactionsAdditionally, the tert-butyl ester group provides stability and enhances the compound’s lipophilicity, making it suitable for use in biological and medicinal applications .
Properties
Molecular Formula |
C11H20BrNO2 |
|---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
tert-butyl 3-bromo-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8H2,1-4H3 |
InChI Key |
IQDWGZQAKOFDEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


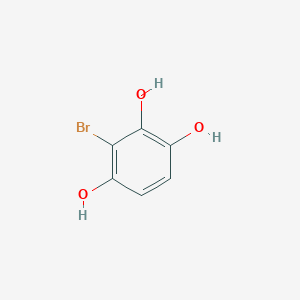

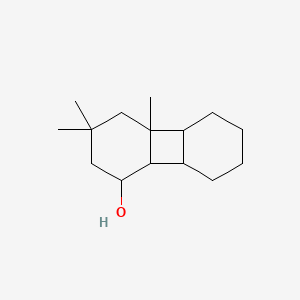
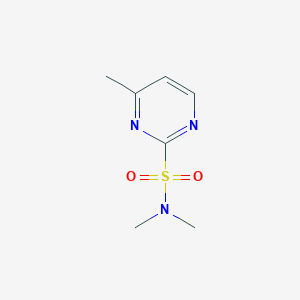

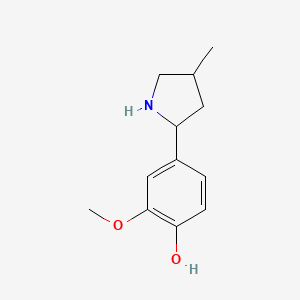
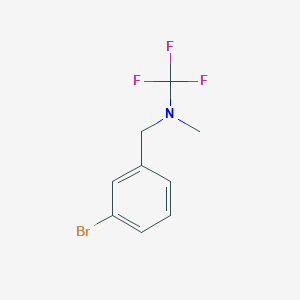
![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
